Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
CAS No.: 905011-61-2
Cat. No.: VC2296376
Molecular Formula: C15H17NO2S
Molecular Weight: 275.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 905011-61-2 |
|---|---|
| Molecular Formula | C15H17NO2S |
| Molecular Weight | 275.4 g/mol |
| IUPAC Name | propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate |
| Standard InChI | InChI=1S/C15H17NO2S/c1-3-9-18-15(17)13-12(10(2)19-14(13)16)11-7-5-4-6-8-11/h4-8H,3,9,16H2,1-2H3 |
| Standard InChI Key | VXUOQKYZCSCSBP-UHFFFAOYSA-N |
| SMILES | CCCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)N |
| Canonical SMILES | CCCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)N |
Introduction
Chemical Structure and Properties
Molecular Structure
Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate features a thiophene core structure with several key functional groups arranged in a specific configuration. The compound contains a thiophene ring with an amino group at the 2-position, a propyl carboxylate group at the 3-position, a phenyl substituent at the 4-position, and a methyl group at the 5-position. This arrangement of functional groups contributes to the compound's unique chemical and biological properties.
The molecular formula is C15H17NO2S with a calculated molecular weight of 275.4 g/mol. The thiophene core provides aromaticity, while the various substituents offer potential sites for chemical reactions and biological interactions.
Physical and Chemical Properties
The physical and chemical properties of Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 905011-61-2 |
| Molecular Formula | C15H17NO2S |
| Molecular Weight | 275.4 g/mol |
| IUPAC Name | propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate |
| Standard InChI | InChI=1S/C15H17NO2S/c1-3-9-18-15(17)13-12(10(2)19-14(13)16)11-7-5-4-6-8-11/h4-8H,3,9,16H2,1-2H3 |
| Standard InChIKey | VXUOQKYZCSCSBP-UHFFFAOYSA-N |
| SMILES | CCCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)N |
| Canonical SMILES | CCCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)N |
The compound's structural characteristics, including the ester group and amino functionality, contribute to its moderate solubility in organic solvents and limited solubility in water. The presence of both polar and nonpolar regions in the molecule affects its partition coefficient and influences its interactions with biological systems.
Synthesis Methods
The synthesis of Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate typically follows established procedures in organic chemistry. The primary synthetic route involves the esterification of 2-amino-5-methyl-4-phenylthiophene-3-carboxylic acid with propanol in the presence of an appropriate catalyst. This reaction facilitates the formation of the ester bond, which is critical for the compound's properties and applications.
The synthesis generally proceeds through several steps:
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Preparation of the thiophene core structure
-
Introduction of substituents at specific positions
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Esterification of the carboxylic acid group with propanol
The reaction conditions, including temperature, solvent system, and catalyst choice, significantly influence the yield and purity of the final product. Optimization of these parameters is essential for efficient synthesis at both laboratory and industrial scales.
Biological Activities
Research indicates that Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate exhibits potential biological activities, particularly antimicrobial properties. Studies have investigated its ability to inhibit the growth of various microorganisms, suggesting its potential application in addressing microbial infections and related conditions.
While the specific mechanisms of action remain under investigation, the compound's structural features, including the thiophene core and functional groups, likely contribute to its biological activities. The amino group and the ester functionality may participate in hydrogen bonding and other interactions with biological targets, influencing its efficacy against different microorganisms.
Further detailed studies are necessary to fully elucidate the compound's interactions at the molecular level and their implications in potential therapeutic applications. Investigating structure-activity relationships could provide valuable insights into optimizing the compound's efficacy and specificity.
Applications
Medicinal Chemistry Applications
In medicinal chemistry, thiophene derivatives, including Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate, have attracted significant attention due to their diverse biological activities. The compound's potential antimicrobial properties make it a candidate for further development in drug discovery programs targeting infectious diseases.
Drawing parallels from related compounds, we can infer potential applications in other therapeutic areas. For instance, similar compounds with the tert-butyl ester instead of propyl ester have been studied as plasminogen activator inhibitor-1, suggesting potential applications in thrombosis and fibrosis-related conditions.
The specific structural features of Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate may confer unique biological activities that differentiate it from other thiophene derivatives, warranting detailed investigation of its pharmacological profile and potential therapeutic uses.
Comparison with Similar Compounds
Several compounds share structural similarities with Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate, each with unique properties and applications. Comparative analysis with these compounds provides valuable insights into structure-activity relationships and potential applications.
Comparison with Methyl Ester Analog
Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate differs from our target compound only in the alkyl chain of the ester group (methyl vs. propyl). This seemingly minor modification can significantly influence physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to potential biological targets. The methyl ester analog has a molecular weight of 247.06 g/mol, slightly lower than the propyl counterpart.
Comparison with Carbonitrile Analog
2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile represents a structural variant where the ester functionality is replaced with a nitrile group. This substitution drastically alters the compound's reactivity and biological profile. The carbonitrile analog has a molecular weight of 214.29 g/mol and different physical properties, including a higher boiling point (388.1°C at 760 mmHg) and a density of 1.26 g/cm3.
Comparison with Positional Isomers
Propyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate represents a positional isomer where the methyl and phenyl substituents are interchanged. Despite having the same molecular formula and weight (275.4 g/mol), this positional change can significantly affect the compound's three-dimensional structure and consequently its interactions with biological targets.
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